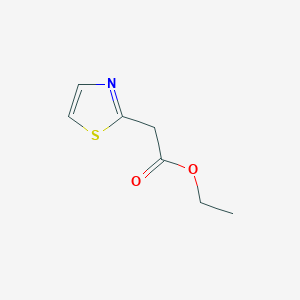

Ethyl 2-(thiazol-2-yl)acetate

Overview

Description

Ethyl 2-(thiazol-2-yl)acetate is a chemical compound with a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves reactions with benzothiazoles . The reactants can be mixed without any prior activation or modification .Molecular Structure Analysis

The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

Thiazole compounds, including this compound, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Scientific Research Applications

Enzyme Inhibition and Molecular Docking Studies

Ethyl 2-(thiazol-2-yl)acetate and its derivatives have been synthesized and evaluated for their inhibitory activities against α-glucosidase and β-glucosidase enzymes. Among the synthesized compounds, certain variants demonstrated significant enzyme inhibition, with one particular compound exhibiting an inhibition potency almost twice that of the standard drug, acarbose. Molecular docking studies revealed that the bonding modes to the enzyme’s active sites primarily involve the amino and acetate groups of these compounds (Babar et al., 2017).

Synthesis and Structural Analysis

The synthesis of this compound derivatives has been explored through various chemical reactions, yielding compounds with potential biological relevance. For instance, the synthesis of ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate through spontaneous aerobic oxidation highlights an important degradation pathway of these compounds, indicating their chemical stability and potential for further modification (Mallia et al., 2015).

Medicinal Chemistry and Biological Activity

This compound derivatives have been synthesized and assessed for various biological activities. Some compounds demonstrated promising anti-inflammatory, analgesic, and antioxidant activities, with specific derivatives showing comparable effectiveness to standard drugs like indomethacin and aspirin. These findings suggest potential medicinal applications for these compounds (Attimarad et al., 2017).

Antimicrobial and Antifungal Properties

Several studies have focused on the synthesis of this compound derivatives and their evaluation for antimicrobial and antifungal activities. Compounds synthesized in these studies have shown promising results against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Wardkhan et al., 2008).

Synthesis of Novel Compounds and Structural Characterization

The synthesis routes for this compound derivatives have been explored extensively, leading to the creation of novel compounds with potential biological activities. These synthesis efforts, coupled with structural characterization techniques, have expanded the chemical space of thiazole derivatives, paving the way for further exploration of their medicinal and biochemical applications (Mohamed, 2014).

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-(1,3-thiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-2-10-7(9)5-6-8-3-4-11-6/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMKLBXQEYBHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618638 | |

| Record name | Ethyl (1,3-thiazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141704-11-2 | |

| Record name | Ethyl (1,3-thiazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

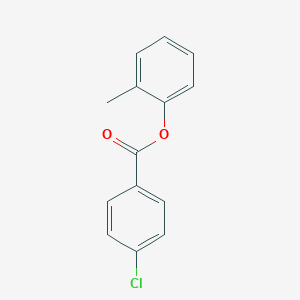

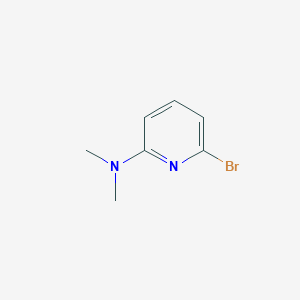

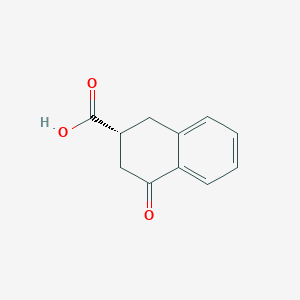

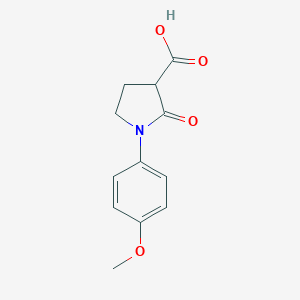

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine](/img/structure/B173425.png)

![1-[(2-Fluorophenyl)methyl]piperidin-4-amine](/img/structure/B173432.png)

![2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B173434.png)

![2-[(3,4-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B173444.png)

![2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B173447.png)